![molecular formula C12H14Cl2F2N2O B7982522 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine](/img/structure/B7982522.png)
2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine is a synthetic compound that belongs to the indole class of organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine typically involves multiple steps. One common method includes the initial formation of the indole core, followed by the introduction of the chloro(difluoro)methoxy group and the ethylamine side chain. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of complex indole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate cellular processes and molecular interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane: This compound shares the chloro(difluoro)methoxy group but differs in its overall structure and applications.
Indole Derivatives: Various indole derivatives exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O.ClH/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7;/h2-3,6,17H,4-5,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWRFQITBNQLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine](/img/structure/B7982441.png)
![4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)
![(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride](/img/structure/B7982455.png)
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid hydrochloride](/img/structure/B7982462.png)
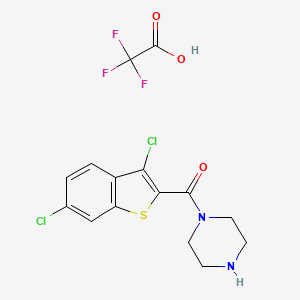
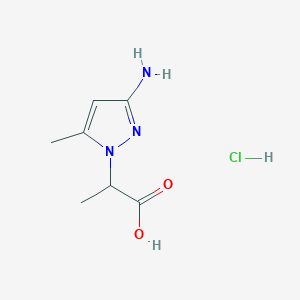
![4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B7982495.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B7982497.png)
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982499.png)
![[2-Amino-4-(trifluoromethyl)phenyl]methanethiol hydrochloride](/img/structure/B7982504.png)
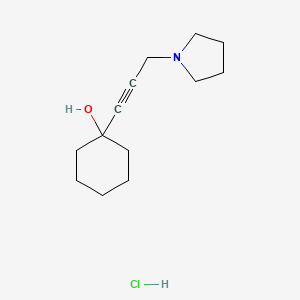
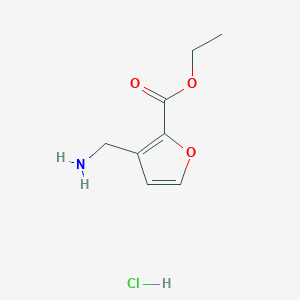
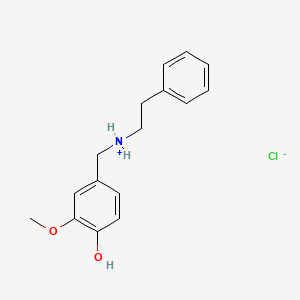
![4-[chloro(difluoro)methoxy]-{N}-methylaniline](/img/structure/B7982529.png)
